molecular formula C16H14ClN3O3 B12014146 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide CAS No. 357267-58-4

2-(2-(2-Chlorobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide

Cat. No.: B12014146
CAS No.: 357267-58-4
M. Wt: 331.75 g/mol
InChI Key: DNIRVLUFCMLUEO-VCHYOVAHSA-N
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Description

2-(2-(2-Chlorobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide is an organic compound that belongs to the class of hydrazides. Hydrazides are characterized by the presence of the functional group R−NR1−NR2R3, where R is typically an acyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide typically involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-methoxyphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Chlorobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in the formation of new substituted derivatives .

Scientific Research Applications

2-(2-(2-Chlorobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific biological context and the target enzymes .

Comparison with Similar Compounds

Properties

CAS No.

357267-58-4

Molecular Formula

C16H14ClN3O3

Molecular Weight

331.75 g/mol

IUPAC Name

N'-[(E)-(2-chlorophenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide

InChI

InChI=1S/C16H14ClN3O3/c1-23-13-8-6-12(7-9-13)19-15(21)16(22)20-18-10-11-4-2-3-5-14(11)17/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+

InChI Key

DNIRVLUFCMLUEO-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2Cl

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2Cl

Origin of Product

United States

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